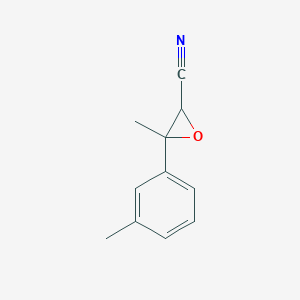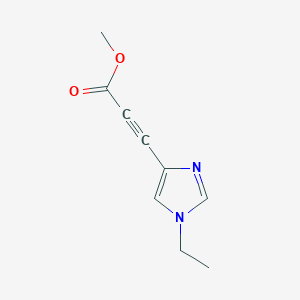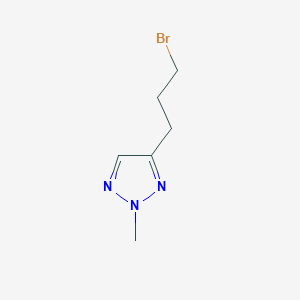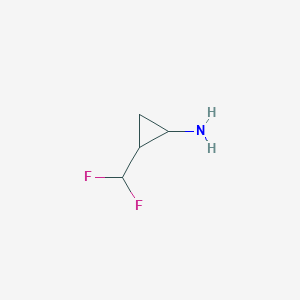
2-(Methoxycarbonyl)-4-methylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methoxycarbonyl)-4-methylbenzoic acid is an organic compound with the molecular formula C10H10O4. It is a derivative of benzoic acid, where the carboxyl group is substituted with a methoxycarbonyl group and a methyl group at the 4-position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Methoxycarbonyl)-4-methylbenzoic acid can be synthesized through several methods. One common approach involves the esterification of 4-methylbenzoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.
Another method involves the use of Grignard reagents. For instance, 4-methylbenzoyl chloride can react with methanol in the presence of a Grignard reagent to form the desired ester. This method requires careful control of reaction conditions, such as temperature and solvent choice, to achieve high yields .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and automated systems allows for precise control over reaction parameters, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-(Methoxycarbonyl)-4-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products
Oxidation: 2-(Carboxy)-4-methylbenzoic acid.
Reduction: 2-(Hydroxymethyl)-4-methylbenzoic acid.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used
Scientific Research Applications
2-(Methoxycarbonyl)-4-methylbenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs.
Industry: Utilized in the production of polymers and other materials due to its reactivity and structural properties .
Mechanism of Action
The mechanism of action of 2-(Methoxycarbonyl)-4-methylbenzoic acid depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile, depending on the reaction conditions. Its ester group can undergo hydrolysis to release methanol and the corresponding carboxylic acid, which can further participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
4-Methylbenzoic acid: Lacks the methoxycarbonyl group, making it less reactive in certain esterification reactions.
2-(Methoxycarbonyl)benzoic acid: Similar structure but without the methyl group at the 4-position, affecting its reactivity and steric properties.
Uniqueness
2-(Methoxycarbonyl)-4-methylbenzoic acid is unique due to the presence of both a methoxycarbonyl group and a methyl group, which influence its reactivity and make it a versatile intermediate in organic synthesis. Its structural features allow for selective functionalization, making it valuable in various chemical and industrial applications .
Properties
Molecular Formula |
C10H10O4 |
|---|---|
Molecular Weight |
194.18 g/mol |
IUPAC Name |
2-methoxycarbonyl-4-methylbenzoic acid |
InChI |
InChI=1S/C10H10O4/c1-6-3-4-7(9(11)12)8(5-6)10(13)14-2/h3-5H,1-2H3,(H,11,12) |
InChI Key |
JGBJPIJPTXUSOW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)O)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2R,3S)-3-(Hydroxymethyl)pyrrolidin-2-yl]methanol](/img/structure/B13199366.png)

![2-[2-(Chloromethyl)butyl]oxolane](/img/structure/B13199394.png)
![2-[(3,5-Dichlorophenyl)sulfanyl]acetaldehyde](/img/structure/B13199398.png)
![7-(Propan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride](/img/structure/B13199405.png)






![Spiro[4.5]decane-6-sulfonamide](/img/structure/B13199430.png)
![{6,6-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl}methanol](/img/structure/B13199432.png)

